(Z,Z)-4,7-Decadienol: A Technical Guide to its Discovery, Isolation, and Synthesis
(Z,Z)-4,7-Decadienol: A Technical Guide to its Discovery, Isolation, and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(Z,Z)-4,7-Decadienol is a naturally occurring unsaturated alcohol that has garnered interest due to its presence in the essential oil of Acorus calamus and the role of its acetate (B1210297) derivative as an insect pheromone. This technical guide provides a comprehensive overview of the discovery, isolation, and chemical synthesis of (Z,Z)-4,7-Decadienol. Detailed experimental protocols for its isolation from natural sources and a proposed synthetic route via the Wittig reaction are presented. Furthermore, this guide summarizes the available quantitative data and discusses the compound's known biological significance in the context of insect chemical communication.
Discovery and Isolation
(Z,Z)-4,7-Decadienol, in its aldehyde form, (Z,Z)-4,7-decadienal, was first identified as a character impact compound in the essential oil of Acorus calamus L.[1]. The isolation of this volatile compound from its natural source is a multi-step process involving extraction and chromatographic purification.
Experimental Protocol: Isolation from Acorus calamus
This protocol outlines a general procedure for the extraction and isolation of (Z,Z)-4,7-Decadienol from the rhizomes of Acorus calamus, based on common methodologies for essential oil extraction.[2][3][4]
1.1.1. Materials and Reagents
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Dried rhizomes of Acorus calamus
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Deionized water
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n-Hexane (or other suitable organic solvent, e.g., diethyl ether)
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Anhydrous sodium sulfate (B86663)
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Silica (B1680970) gel for column chromatography
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Clevenger-type apparatus
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Rotary evaporator
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Glassware for column chromatography
1.1.2. Extraction by Hydrodistillation
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Freshly collected rhizomes of Acorus calamus are air-dried and ground into a coarse powder.
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A known quantity of the powdered rhizomes (e.g., 500 g) is placed in a round-bottom flask with deionized water.[2]
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The flask is connected to a Clevenger-type apparatus and heated to boiling.
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The hydrodistillation is carried out for a sufficient duration (e.g., 3-6 hours) to extract the volatile essential oil.
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The collected essential oil is separated from the aqueous layer.
1.1.3. Purification by Column Chromatography
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The crude essential oil is dried over anhydrous sodium sulfate.
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The dried oil is concentrated under reduced pressure using a rotary evaporator.
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The concentrated extract is subjected to column chromatography on silica gel.
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A suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) is used to elute the different fractions.
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Fractions are collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction containing (Z,Z)-4,7-Decadienol.
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The fractions containing the pure compound are combined and the solvent is evaporated to yield isolated (Z,Z)-4,7-Decadienol.
1.1.4. Workflow for Isolation
Chemical Synthesis
The chemical synthesis of (Z,Z)-4,7-Decadienol with high stereoselectivity can be achieved through the Wittig reaction, a powerful method for forming carbon-carbon double bonds. The strategy involves the creation of two (Z)-configured double bonds in a sequential manner.
Proposed Synthetic Pathway
A plausible synthetic route starts from commercially available precursors and utilizes two successive Wittig reactions to install the (Z,Z)-diene system. The terminal alcohol functionality can be introduced at a later stage.
Experimental Protocol: Synthesis via Wittig Reaction
This hypothetical protocol is based on standard Wittig reaction conditions known to favor the formation of (Z)-alkenes.
2.2.1. Materials and Reagents
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(3-Bromopropyl)triphenylphosphonium bromide
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n-Butyllithium (n-BuLi) in hexanes
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(Z)-4-Heptenal
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Tetrahydrofuran (THF), anhydrous
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Sodium hydride (NaH)
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Dimethyl sulfoxide (B87167) (DMSO), anhydrous
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Sodium borohydride (B1222165) (NaBH₄)
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Diethyl ether
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
2.2.2. Step 1: Synthesis of (Z)-1-Bromo-4,7-decadiene
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To a stirred suspension of (3-bromopropyl)triphenylphosphonium bromide in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise.
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Allow the resulting ylide solution to warm to 0 °C and stir for 1 hour.
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Cool the reaction mixture back to -78 °C and add a solution of (Z)-4-heptenal in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purify the crude product by column chromatography to yield (Z)-1-bromo-4,7-decadiene.
2.2.3. Step 2: Synthesis of (Z,Z)-4,7-Decadienal
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To a stirred solution of (triphenylphosphoranylidene)acetaldehyde in anhydrous DMSO at room temperature under an inert atmosphere, add NaH portion-wise.
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Stir the mixture for 1 hour to form the corresponding ylide.
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Add a solution of the bromide from Step 1 in anhydrous DMSO dropwise.
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Stir the reaction at room temperature overnight.
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Pour the reaction mixture into ice-water and extract with diethyl ether.
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Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purify the crude product by column chromatography to yield (Z,Z)-4,7-decadienal.
2.2.4. Step 3: Reduction to (Z,Z)-4,7-Decadienol
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To a stirred solution of (Z,Z)-4,7-decadienal in methanol at 0 °C, add NaBH₄ portion-wise.
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Stir the reaction for 1-2 hours, monitoring by TLC for the disappearance of the aldehyde.
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Quench the reaction by the slow addition of water.
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Extract the mixture with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield (Z,Z)-4,7-Decadienol.
Quantitative Data
Quantitative data for (Z,Z)-4,7-Decadienol is not extensively reported in the literature. The following table summarizes the available physical and chemical properties of the related aldehyde and the alcohol itself.
| Property | (Z,Z)-4,7-Decadienal | (Z,Z)-4,7-Decadienol |
| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₈O |
| Molecular Weight | 152.23 g/mol | 154.25 g/mol |
| CAS Number | 22644-09-3 | 104188-11-6 |
| Boiling Point | Not available | Not available |
| Density | Not available | Not available |
| 1H NMR (Predicted) | δ 9.77 (t, 1H), 5.5-5.3 (m, 4H), 2.8-2.7 (m, 2H), 2.4-2.3 (m, 2H), 2.1-2.0 (m, 2H), 0.96 (t, 3H) | δ 5.5-5.3 (m, 4H), 3.65 (t, 2H), 2.8-2.7 (m, 2H), 2.1-2.0 (m, 4H), 1.6-1.5 (m, 2H), 0.96 (t, 3H) |
| 13C NMR (Predicted) | δ 202.5, 132.0, 129.5, 128.0, 125.0, 43.5, 27.0, 22.5, 20.5, 14.0 | δ 132.5, 130.0, 127.5, 125.5, 62.5, 32.5, 27.0, 25.5, 20.5, 14.0 |
| Mass Spectrum (EI) | Not available | Not available |
Note: Predicted NMR data is based on chemical shift correlations and may not represent exact experimental values.
Biological Significance and Signaling
The biological role of (Z,Z)-4,7-Decadienol itself is not well-documented. However, its acetate ester, (Z,Z)-4,7-decadienyl acetate, is a known sex pheromone of the lesser date moth, Batrachedra amydraula. Pheromones play a crucial role in the chemical communication of insects, mediating behaviors such as mating and aggregation.
The general mechanism of insect pheromone perception involves the detection of pheromone molecules by specialized olfactory sensory neurons located in the antennae. This interaction triggers a signal transduction cascade that ultimately leads to a behavioral response in the insect.
While specific studies on the biological activity of unsaturated decanols are limited, related unsaturated long-chain alcohols have been shown to possess various biological activities, including antimicrobial and anti-inflammatory properties. The unsaturated nature of (Z,Z)-4,7-Decadienol suggests it may also exhibit interesting biological properties worthy of further investigation. Unsaturated aldehydes, such as the precursor to the title compound, have been studied for their antibacterial action, which is thought to involve the disruption of bacterial cell membranes.
Conclusion
(Z,Z)-4,7-Decadienol is a fascinating natural product with a stereochemically defined structure. While its discovery is rooted in the analysis of essential oils, its synthesis presents a valuable exercise in stereoselective organic chemistry, primarily through the application of the Wittig reaction. The full extent of its biological activity remains an area ripe for further exploration, beyond its role as a precursor to an insect pheromone. This technical guide provides a foundational overview for researchers interested in the isolation, synthesis, and potential applications of this and related unsaturated long-chain alcohols. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and uncover its potential pharmacological activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Seasonal Variation in Essential Oil Compositions and Antioxidant Properties of Acorus calamus L. Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical profiling and antioxidant activities of essential oil from rhizomes of Acorus calamus L. | BIBECHANA [nepjol.info]
- 4. researchgate.net [researchgate.net]
